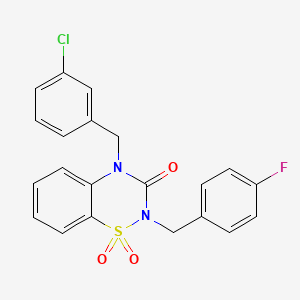
4-(3-chlorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3-chlorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O3S and its molecular weight is 430.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(3-chlorobenzyl)-2-(4-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 941928-76-3) is a compound with notable biological activity that has been the subject of various studies. This article aims to provide a detailed analysis of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H16ClFN2O3S
- Molecular Weight : 430.9 g/mol
The structure features a benzothiadiazinone core which is significant for its biological activity.
Antiepileptic Activity
Recent studies have highlighted the potential antiepileptic properties of related compounds in the benzothiadiazinone class. For instance, a structurally similar compound demonstrated significant neuroprotective effects in animal models of epilepsy. It was found to modulate neurotransmitter levels and reduce oxidative stress in the brain, suggesting a mechanism that may be applicable to this compound as well .
Neuroprotective Effects
The compound's potential neuroprotective effects can be attributed to its ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammatory pathways. Studies have shown that compounds with similar structures can inhibit the release of inflammatory mediators such as TNF-α and nitric oxide, contributing to their neuroprotective profiles .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Modulation of Neurotransmitter Levels : Similar compounds have been shown to increase levels of serotonin and other neuroactive substances while decreasing inhibitory neurotransmitters like GABA in models of epilepsy .
- Oxidative Stress Reduction : The ability to reduce oxidative stress through ROS scavenging is critical for neuroprotection and may play a significant role in its pharmacological effects .
In Vivo Studies
In studies involving animal models (e.g., zebrafish), compounds structurally related to this compound have shown promise in reducing seizure frequency and severity. These studies typically measure behavioral changes alongside biochemical markers of oxidative stress and inflammation.
| Study | Model | Findings |
|---|---|---|
| Study A | Zebrafish | Reduced seizure-like behaviors; increased serotonin levels |
| Study B | Mouse | Decreased oxidative stress markers; improved cognitive function |
In Vitro Studies
In vitro assays have demonstrated that related benzothiadiazinones exhibit cytotoxic effects against various cancer cell lines while sparing normal cells. This selectivity suggests potential applications in cancer therapy.
Eigenschaften
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c22-17-5-3-4-16(12-17)13-24-19-6-1-2-7-20(19)29(27,28)25(21(24)26)14-15-8-10-18(23)11-9-15/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJXDIYOQGCIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














